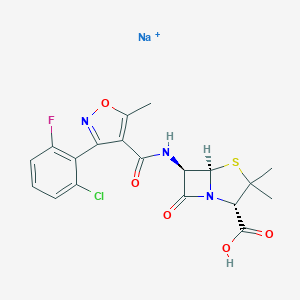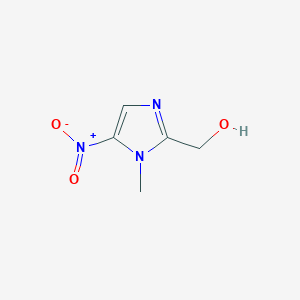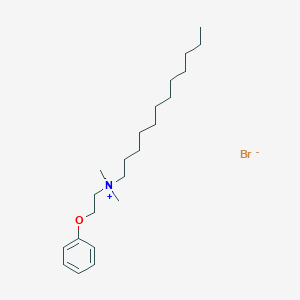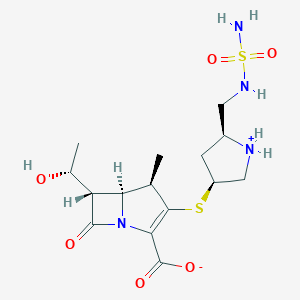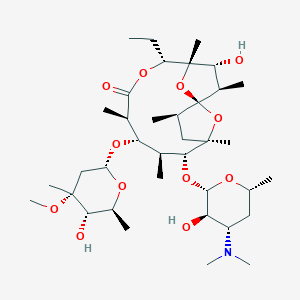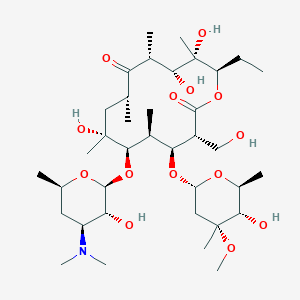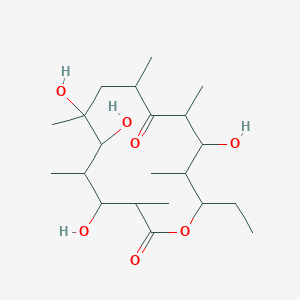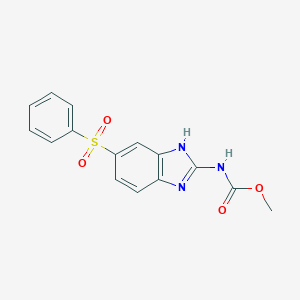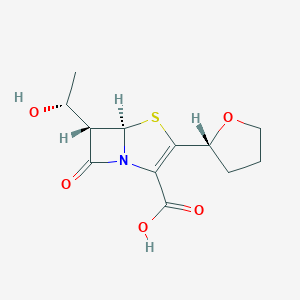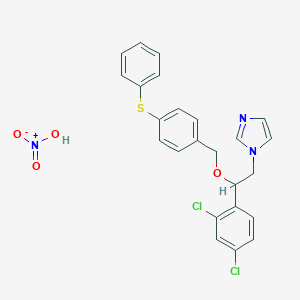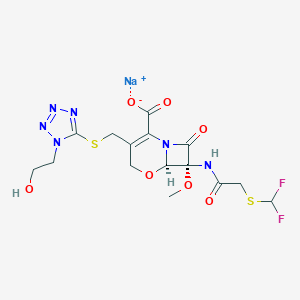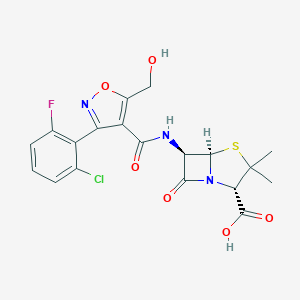
5-Hydroxymethylflucloxacillin
Overview
Description
5-Hydroxymethylflucloxacillin is a metabolite of flucloxacillin, a synthetic penicillin used primarily for its antibacterial properties. This compound is known for its role in the biotransformation of flucloxacillin and has been studied for its potential cytotoxic effects, particularly in patients with renal impairment .
Mechanism of Action
Target of Action
5-Hydroxymethylflucloxacillin, a metabolite of flucloxacillin, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like this compound .
Mode of Action
This compound exerts its antibacterial effect by binding to PBPs, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This disruption in cell wall synthesis leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .
Biochemical Pathways
This interference disrupts the integrity of the bacterial cell wall, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound involves its formation as a metabolite of flucloxacillin. The overall amounts of flucloxacillin metabolites, including this compound, vary considerably between patients, accounting for 3.62 - 35.9% of total flucloxacillin concentration . The compound is metabolized in the liver and excreted via the kidneys . Its bioavailability, distribution, metabolism, and excretion (ADME) properties significantly impact its therapeutic efficacy and potential toxicity .
Result of Action
The primary result of this compound’s action is the death of susceptible bacteria due to the disruption of cell wall synthesis . It’s worth noting that the compound’s metabolites, including this compound, have been suggested to contribute to hepatotoxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases, enzymes produced by some bacteria, can degrade flucloxacillin and reduce its effectiveness . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases . This stability enhances its efficacy in environments where such enzymes are present .
Biochemical Analysis
Biochemical Properties
These are organic compounds containing a phenolic structure attached to a glycosyl moiety . The overall amounts of the flucloxacillin metabolites, including 5-Hydroxymethylflucloxacillin, produced can vary considerably between patients .
Cellular Effects
This compound has been associated with liver toxicity . In a study involving patients with renal failure, high biliary concentrations of this compound were observed, which were sufficient to exert cytotoxic effects . This might explain why liver enzymes were elevated in some patients after repeated infusion of flucloxacillin .
Molecular Mechanism
The bactericidal activity of flucloxacillin, from which this compound is derived, results from the inhibition of cell wall synthesis and is mediated through flucloxacillin binding to penicillin-binding proteins (PBPs) . Flucloxacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied in the context of flucloxacillin administration. Blood and urine samples were taken up to 24 hours after drug administration, and levels of flucloxacillin and this compound were measured .
Metabolic Pathways
This compound is a metabolite of flucloxacillin, and its formation and accumulation were characterized in a study involving patients with renal failure . The metabolic pathways of flucloxacillin were studied using human liver microsomes, recombinant cytochrome P450 isoforms, and rat B13/H cells .
Subcellular Localization
The localization of RNAs and proteins within a cell can have significant impacts on cellular function
Preparation Methods
The synthesis of 5-Hydroxymethylflucloxacillin involves the hydroxylation of flucloxacillin. This process is typically catalyzed by cytochrome P450 enzymes, particularly CYP3A4 . The reaction conditions often include the presence of oxygen and NADPH as a cofactor.
Chemical Reactions Analysis
5-Hydroxymethylflucloxacillin undergoes several types of chemical reactions:
Oxidation: This compound can be further oxidized to form this compound-penicilloic acid.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The hydroxymethyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include various penicilloic acids and other hydroxylated derivatives .
Scientific Research Applications
5-Hydroxymethylflucloxacillin has several scientific research applications:
Comparison with Similar Compounds
5-Hydroxymethylflucloxacillin is unique due to its specific hydroxymethyl group, which differentiates it from other flucloxacillin metabolites. Similar compounds include:
Flucloxacillin: The parent compound, used as an antibiotic.
This compound-penicilloic acid: A further oxidized metabolite.
Flucloxacillin-penicilloic acid: Another metabolite formed during the biotransformation of flucloxacillin.
These compounds share similar antibacterial properties but differ in their metabolic pathways and potential cytotoxic effects.
Properties
IUPAC Name |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-(hydroxymethyl)-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O6S/c1-19(2)14(18(28)29)24-16(27)13(17(24)31-19)22-15(26)11-9(6-25)30-23-12(11)10-7(20)4-3-5-8(10)21/h3-5,13-14,17,25H,6H2,1-2H3,(H,22,26)(H,28,29)/t13-,14+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBWLMQDPXVIGD-JKIFEVAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75524-31-1 | |
| Record name | 5-Hydroxymethylflucloxacillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075524311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the evidence that 5-hydroxymethylflucloxacillin is toxic and how does this toxicity manifest?
A: Research suggests that this compound, a metabolite of the antibiotic flucloxacillin, might be responsible for liver damage in some patients. [, , ] One study using a rat liver model showed that this compound reaches high concentrations in the bile. [] These concentrations were similar to those shown to cause cell death in other studies. [] In humans, elevated liver enzymes (LDH, bilirubin, alkaline phosphatase), potential markers of liver damage, were observed in a significant number of patients receiving flucloxacillin, further supporting the possibility of this compound-induced liver toxicity. []
Q2: Which enzyme is primarily responsible for the formation of this compound?
A: Evidence suggests that the cytochrome P450 (CYP)3A4 enzyme plays a key role in metabolizing flucloxacillin into this compound. [] Researchers observed increased production of this compound when using human liver microsomes, a rich source of CYP enzymes. [] This production was further enhanced in rat liver microsomes treated with dexamethasone, a known CYP3A inducer. [] Conversely, troleandomycin, a CYP3A inhibitor, decreased this compound production in human liver microsomes. [] These findings strongly implicate CYP3A4, and specifically its activity in the liver, in the formation of this potentially toxic metabolite.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




